molecular formula C7H5BrFNO B1626795 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone CAS No. 84331-15-7

2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone

Cat. No. B1626795
CAS RN: 84331-15-7
M. Wt: 218.02 g/mol
InChI Key: LJKBMOJQJMPXQW-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in the pharmaceutical industry.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties . The compound “2-bromo-1-(6-fluoropyridin-3-yl)ethanone” can be used in the synthesis of these fluorinated pyridines . The presence of strong electron-withdrawing substituents in the aromatic ring of fluoropyridines reduces their basicity and makes them less reactive than their chlorinated and brominated analogues .

Development of Fluorinated Medicinal and Agrochemical Candidates

The compound can be used in the development of fluorinated medicinal and agrochemical candidates . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Synthesis of Herbicides and Insecticides

The compound has been used as a starting material for the synthesis of some herbicides and insecticides . The presence of fluorine in these compounds can enhance their effectiveness and selectivity .

Preparation of Imaging Agents for Biological Applications

The compound can be used in the preparation of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications . These agents can be used in local radiotherapy of cancer and other diseases .

Synthesis of Fluoropyridines Fused with Carbo-, Heterocycles

The compound can be used in the synthesis of fluoropyridines fused with carbo-, heterocycles . These compounds have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Molecular Dynamics Simulation

The compound can be used in molecular dynamics simulations to understand stereochemistry, isomerism, hybridization, and orbitals . These simulations can provide valuable insights into the behavior of the compound at the molecular level .

properties

IUPAC Name

2-bromo-1-(6-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKBMOJQJMPXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552538
Record name 2-Bromo-1-(6-fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84331-15-7
Record name 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84331-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(6-fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(6-fluoropyridin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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